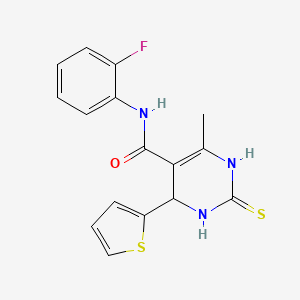![molecular formula C19H33N3OS B4079607 N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4079607.png)
N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea
説明
N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as AETU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AETU is a thiourea derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of AETU is not fully understood. However, it has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in various signaling pathways. AETU has also been shown to inhibit the replication of viruses, including HIV-1, by inhibiting the activity of reverse transcriptase.
Biochemical and Physiological Effects:
AETU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in various signaling pathways. AETU has also been shown to inhibit the replication of viruses, including HIV-1, by inhibiting the activity of reverse transcriptase. In addition, AETU has been shown to have anticancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
AETU has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential applications in various fields. Another advantage is that it has been shown to have antiviral and anticancer properties. However, one of the limitations is that the synthesis of AETU is a complex process that requires expertise and precision. Another limitation is that the mechanism of action of AETU is not fully understood.
将来の方向性
There are several future directions for the study of AETU. One direction is to further study its mechanism of action and its potential applications in drug discovery. Another direction is to investigate its potential use as a ligand for the synthesis of metal complexes. In addition, further studies are needed to explore its potential applications in catalysis and materials science.
Conclusion:
In conclusion, AETU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AETU has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. While AETU has several advantages and limitations for lab experiments, its potential applications in drug discovery, materials science, and catalysis warrant further investigation.
科学的研究の応用
AETU has been studied for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, AETU has been shown to have antiviral and anticancer properties. It has also been studied as a potential inhibitor of protein tyrosine phosphatases, which are involved in various diseases. In materials science, AETU has been used as a ligand for the synthesis of metal complexes. In catalysis, AETU has been used as a catalyst for various reactions.
特性
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3OS/c1-14(19-11-15-8-16(12-19)10-17(9-15)13-19)21-18(24)20-2-3-22-4-6-23-7-5-22/h14-17H,2-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFOWMZNQZGALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4079525.png)

![7-(difluoromethyl)-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079551.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(2-fluorophenoxy)-2-propanol hydrochloride](/img/structure/B4079552.png)
![methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B4079562.png)
![N-(4-methylphenyl)-N'-[(3R*,4R*)-4-piperidin-1-yltetrahydrofuran-3-yl]malonamide](/img/structure/B4079568.png)
![(1R,9aR)-1-({[(6-chloropyridin-3-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4079580.png)
![5-[4-(1-phenyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-5-isoxazolyl]-1,3-benzodioxol-4-ol](/img/structure/B4079586.png)
![ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4079598.png)
![6-amino-3-tert-butyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079599.png)

![1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4079609.png)
![N-(2-chloro-4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4079613.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B4079615.png)